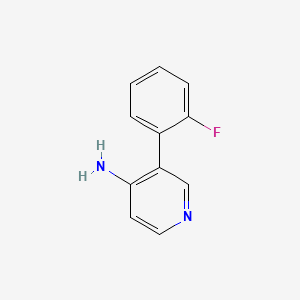

3-(2-Fluorophenyl)pyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenyl)pyridin-4-amine is an organic compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with an amino group and the 2-position of the phenyl ring is substituted with a fluorine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)pyridin-4-amine typically involves the following steps:

Nitration and Reduction: The starting material, 2-fluorobenzene, undergoes nitration to form 2-fluoronitrobenzene. This intermediate is then reduced to 2-fluoroaniline.

Coupling Reaction: 2-Fluoroaniline is then coupled with 4-chloropyridine under basic conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

3-(2-Fluorophenyl)pyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.

3-(4-Fluorophenyl)pyridin-4-amine: Similar but with the fluorine atom at the 4-position of the phenyl ring.

Uniqueness: 3-(2-Fluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in the design of selective and potent pharmaceuticals .

Actividad Biológica

3-(2-Fluorophenyl)pyridin-4-amine, with the molecular formula C11H9FN2, is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 4-position with an amino group and a phenyl ring at the 2-position with a fluorine atom. This unique structure contributes to its biological activity by enhancing binding affinity and selectivity towards various molecular targets due to the presence of the fluorine atom, which can form strong hydrogen bonds and van der Waals interactions.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound's fluorine atom plays a crucial role in increasing its binding affinity, which is essential for its efficacy in various biological contexts .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.57 µM in HL-60 cells (acute human promyelocytic leukemia), while showing selectivity over pseudo-normal human cell lines (IC50 > 50 µM) . This suggests potential as an anticancer agent, particularly in targeting specific cancer types.

Enzyme Inhibition

The compound has been explored for its ability to inhibit certain enzymes involved in disease pathways. For example, it has been implicated in the inhibition of PfATP4, a target for antimalarial therapies. The optimization of similar compounds has shown promising results in reducing parasitemia in mouse models .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimalarial Activity :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)pyridine | Trifluoromethyl group instead of fluorophenyl | Similar enzyme inhibition properties |

| 3-(4-Fluorophenyl)pyridin-4-amine | Fluorine at the 4-position of phenyl | Potentially different binding affinities |

Propiedades

IUPAC Name |

3-(2-fluorophenyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUYOLBODVTZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673331 |

Source

|

| Record name | 3-(2-Fluorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214380-93-4 |

Source

|

| Record name | 3-(2-Fluorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.